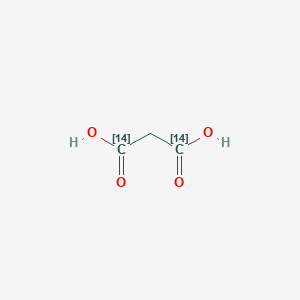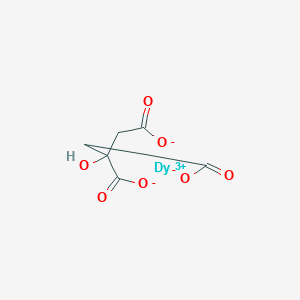
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate
Overview
Description
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate is a chemical compound with the CAS Number: 13099-95-1 . It is a light-yellow to brown powder or crystals . The IUPAC name for this compound is ethyl 3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C11H10O4 . The InChI code is 1S/C11H10O4/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,12H,2H2,1H3 . The molecular weight is 206.19 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 206.19 g/mol , XLogP3-AA of 2 , Hydrogen Bond Donor Count of 0 , Hydrogen Bond Acceptor Count of 4 , Rotatable Bond Count of 3 , Exact Mass of 206.05790880 g/mol , Monoisotopic Mass of 206.05790880 g/mol , Topological Polar Surface Area of 52.6 Ų , Heavy Atom Count of 15 , Formal Charge of 0 , and Complexity of 274 .Mechanism of Action
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate has been shown to inhibit the enzyme acetyl-CoA carboxylase by binding to its active site. This binding prevents the enzyme from catalyzing the conversion of acetyl-CoA to malonyl-CoA, which is necessary for fatty acid synthesis. Additionally, this compound has been shown to inhibit the transcription of genes involved in fatty acid synthesis, further preventing the production of fatty acids.
Biochemical and Physiological Effects
The inhibition of acetyl-CoA carboxylase by this compound has been shown to have numerous biochemical and physiological effects. In particular, it has been shown to reduce the production of fatty acids, which can lead to reduced levels of cholesterol and triglycerides in the blood. Additionally, this compound has been shown to reduce the growth of cancer cells, as the inhibition of fatty acid synthesis can lead to reduced energy production and cell proliferation.
Advantages and Limitations for Lab Experiments
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate has numerous advantages for use in lab experiments. It is relatively easy to synthesize, has a high purity, and is relatively stable. Additionally, it is non-toxic and can be stored for extended periods of time without significant degradation. However, this compound does have some limitations for use in lab experiments. It is relatively expensive to purchase, and it can be difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which can limit its usefulness in certain experiments.
Future Directions
There are numerous potential future directions for the use of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate in scientific research. One potential direction is to further explore its mechanism of action and its effects on gene expression. Additionally, further research could be conducted to explore its potential as an inhibitor of cancer cell growth and its potential as a therapeutic agent. Furthermore, further research could be conducted to explore the potential of this compound as an inhibitor of fatty acid synthesis in other organisms, such as bacteria and fungi. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of other enzymes involved in fatty acid synthesis.
Scientific Research Applications
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate has been used in a variety of scientific research applications, including as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis. It has also been used as a model compound for studying the mechanism of action of drugs that target the enzyme. Additionally, this compound has been used in studies of the regulation of gene expression, as well as in studies of the role of acetyl-CoA carboxylase in cancer cell growth.
Safety and Hazards
properties
IUPAC Name |
ethyl 3-oxo-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUJHOIEDXGRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399370 | |
| Record name | Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13099-95-1 | |
| Record name | Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)







